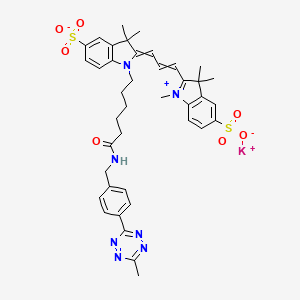
Sulfo-Cyanine3 tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine3 tetrazine is a water-soluble derivative of the Cyanine3 dye, containing a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly for its rapid and efficient bioconjugation reactions with trans-cyclooctenes. The methyltetrazine group provides optimal stability at physiological pH while maintaining high reactivity towards cyclooctenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 tetrazine typically involves the derivatization of Cyanine3 dye with a methyltetrazine moiety. The process includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Introduction of Methyltetrazine Moiety: The methyltetrazine group is introduced via a coupling reaction with the Cyanine3 dye under controlled conditions. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures, such as NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine3 tetrazine primarily undergoes bioconjugation reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctenes. This reaction is one of the fastest bioconjugation reactions known, making it highly valuable for various applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctenes, coupling reagents, and catalysts.
Conditions: Physiological pH, aqueous or organic solvents, and controlled temperatures.
Major Products
The major product of the iEDDA reaction between this compound and trans-cyclooctenes is a stable bioconjugate, which retains the fluorescent properties of the Cyanine3 dye .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine3 tetrazine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.
Biology: Employed in live-cell imaging and cellular labeling due to its high reactivity and stability.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine3 tetrazine involves the iEDDA reaction with trans-cyclooctenes. The methyltetrazine moiety reacts with the strained alkene in trans-cyclooctenes, forming a stable covalent bond. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cyanine5 tetrazine: Another derivative of the Cyanine dye family, used for similar bioconjugation applications but with different spectral properties.
Sulfo-Cyanine7 tetrazine: A longer-wavelength variant, offering deeper tissue penetration for in vivo imaging
Uniqueness
Sulfo-Cyanine3 tetrazine is unique due to its optimal balance of stability and reactivity at physiological pH, making it highly suitable for live-cell imaging and other biological applications. Its rapid reaction kinetics and bright fluorescence further enhance its utility in various scientific fields .
Eigenschaften
Molekularformel |
C40H44KN7O7S2 |
|---|---|
Molekulargewicht |
838.1 g/mol |
IUPAC-Name |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI-Schlüssel |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)


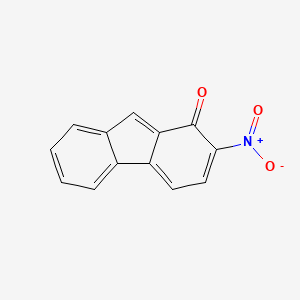
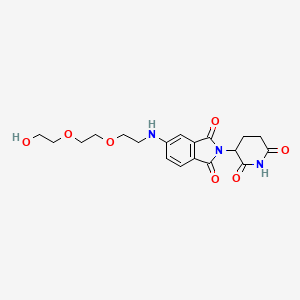
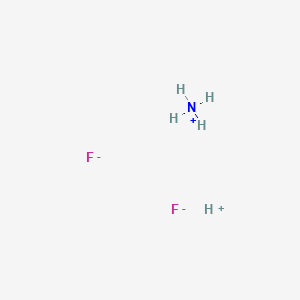
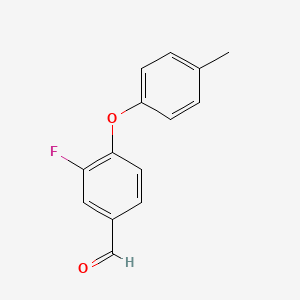

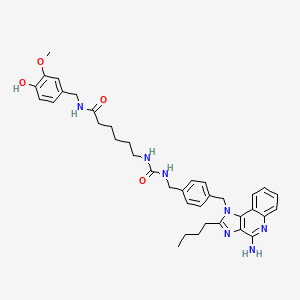
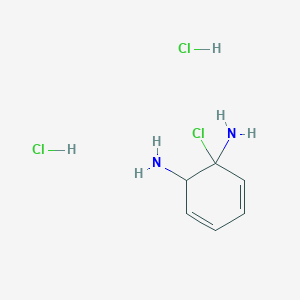
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)

![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)
![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
